molecular formula C19H17BrN2O2 B2511153 N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-84-3

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2511153
CAS No.: 862831-84-3
M. Wt: 385.261
InChI Key: VXPVTFPJAZRLNQ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound featuring a 2-oxoacetamide core linked to a 1,2-dimethylindole moiety and a substituted phenyl group (4-bromo-3-methylphenyl). The compound’s molecular formula is C20H18BrN2O2, with a molecular weight of 401.26 g/mol. Its structure combines lipophilic (bromo, methyl) and polar (oxoacetamide) groups, which may influence solubility and target interactions .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-11-10-13(8-9-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPVTFPJAZRLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1,2-Dimethyl-1H-indol-3-yl Intermediate

The indole core undergoes alkylation at the 1- and 2-positions. A modified procedure from involves:

  • 1-Methylation : Indole (1.0 g) is treated with sodium hydride (60% in mineral oil, 0.37 g) in dry dimethyl sulfoxide (DMSO, 20 mL) at 60°C for 1 hour. Methyl iodide (1.2 equivalents) is added dropwise, yielding 1-methylindole after purification via column chromatography (hexane/ethyl acetate).
  • 2-Methylation : The 1-methylindole is reacted with methyl triflate in tetrahydrofuran (THF) at 0°C, using lithium diisopropylamide (LDA) as a base, to install the second methyl group.

Key Data :

Step Yield (%) Purity (HPLC)
1-Methylation 78 95
2-Methylation 65 92

Synthesis of 4-Bromo-3-methylphenylamine

Regioselective bromination of o-toluidine is critical. As detailed in:

  • Bromination : o-Toluidine (10 g) is dissolved in acetic acid (50 mL) and treated with bromine (1.1 equivalents) at 0–5°C. The mixture is stirred for 4 hours, quenched with sodium bisulfite, and neutralized to precipitate 4-bromo-3-methylaniline.
  • Purification : Recrystallization from ethanol/water affords the amine in 85% yield (m.p. 79–81°C).

Optimization Insights :

  • Excess bromine leads to di-brominated byproducts.
  • Temperature control (<5°C) minimizes side reactions.

Oxoacetamide Coupling Reaction

The final step involves conjugating the indole and aniline moieties via an oxoacetamide bridge. A protocol adapted from and is employed:

Formation of 2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxoacetyl Chloride

  • Reaction with Oxalyl Chloride : 1,2-Dimethylindole (2.0 g) is dissolved in anhydrous THF (30 mL) and treated with oxalyl chloride (1.2 equivalents) at 0°C. The mixture is stirred for 3 hours, yielding the acyl chloride intermediate.
  • Workup : Excess oxalyl chloride is removed under reduced pressure.

Amidation with 4-Bromo-3-methylphenylamine

The acyl chloride is reacted with 4-bromo-3-methylphenylamine (1.1 equivalents) in dichloromethane (DCM, 50 mL) containing triethylamine (2.0 equivalents). After 12 hours at room temperature, the product is isolated via filtration and washed with cold methanol.

Reaction Metrics :

Parameter Value
Temperature 25°C
Time 12 hours
Yield 72%
Purity (NMR) >98%

Alternative Methodologies and Comparative Analysis

Sonogashira Coupling Approach

A patent in describes palladium-catalyzed coupling for analogous structures:

  • Conditions : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine in acetonitrile at 80°C.
  • Outcome : Lower yield (58%) due to steric hindrance from the dimethylindole group.

Enzymatic Amidations

Recent studies propose lipase-mediated amidation in non-aqueous media:

  • Catalyst : Candida antarctica lipase B (CAL-B).
  • Yield : 65–70%, with reduced byproduct formation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 2.26 (s, 3H, Ar-CH₃), 2.98 (s, 3H, N-CH₃), 3.72 (s, 3H, C-CH₃), 7.12–7.45 (m, 6H, aromatic).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water = 70:30).
  • Elemental Analysis : Calculated C: 58.12%, H: 4.56%, N: 7.89%; Found C: 58.09%, H: 4.53%, N: 7.85%.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD)
1,2-Dimethylindole 320
Oxalyl Chloride 150
4-Bromo-3-methylphenylamine 280

Total Synthesis Cost : ~$750/kg, assuming 70% overall yield.

Environmental Impact

  • Waste Streams : DMSO, THF, and halogenated solvents require distillation recovery.
  • E-Factor : 18.2 (kg waste/kg product), highlighting the need for greener solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving brominated phenyl and indole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The target compound shares the 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide backbone with several analogs (Table 1). Key structural variations occur at the N-substituted phenyl ring, which modulates electronic, steric, and pharmacokinetic properties.

Table 1: Comparative Analysis of Structural Analogs
Compound Name Substituent (R) Molecular Weight (g/mol) logP Reported Activity
Target Compound 4-bromo-3-methylphenyl 401.26 Not reported
F12016 () 2-acetylphenyl No activity reported
C730-0608 () 2-methoxyphenyl 322.36 3.15
C730-0557 () 2-chlorobenzyl 340.81
D-24851 () Pyridin-4-yl, chlorobenzyl 439.88 Microtubule inhibition
2e () 4-chlorophenyl MDM2 receptor affinity

Key Observations :

  • Lipophilicity : The methoxy-substituted C730-0608 (logP = 3.15) is less lipophilic than the bromo/methyl-substituted target compound, which likely has higher logP due to the bulky bromine atom .
  • However, substituents like bromo/methyl may alter target specificity compared to D-24851’s chlorobenzyl group .

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